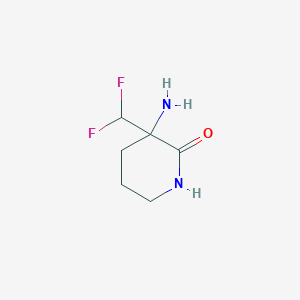

3-amino-3-(difluoromethyl)piperidin-2-one

Description

Significance of Nitrogen Heterocycles in Contemporary Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the field of drug discovery, with statistical analyses revealing their presence in a majority of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.net The prevalence of these scaffolds, including the piperidine (B6355638) framework, can be attributed to several key factors:

Structural Diversity: The non-planar, saturated nature of rings like piperidine allows for the precise three-dimensional positioning of functional groups, which is critical for optimizing interactions with biological targets.

Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. This influences crucial properties such as solubility, pKa, and membrane permeability, which are essential for favorable pharmacokinetics.

Synthetic Tractability: Robust and varied synthetic methodologies exist for the construction and functionalization of nitrogen heterocycles, enabling the systematic exploration of structure-activity relationships (SAR). nih.gov

The piperidine nucleus is a key component in drugs targeting a wide array of conditions, including neuropsychiatric disorders, cancer, and infectious diseases, highlighting its broad utility in medicinal chemistry. researchgate.netresearchgate.net

Strategic Incorporation of Fluorine in Bioactive Molecules

The introduction of fluorine into drug candidates is a widely employed strategy to enhance molecular properties. The unique characteristics of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological profile. Judicious fluorination can lead to improvements in metabolic stability, receptor binding affinity, and lipophilicity. nih.gov

The substitution of hydrogen with fluorine can significantly alter the conformational preferences of a molecule. soton.ac.uk The difluoromethyl (CF2H) group, in particular, can exert substantial stereoelectronic effects that influence the spatial arrangement of adjacent atoms and functional groups. These perturbations arise from a combination of steric and electronic factors, including dipole-dipole interactions and hyperconjugation. The conformational stance adopted by a molecule is critical for its interaction with a biological target, and the introduction of a CF2H group can lock the molecule into a more bioactive conformation or, conversely, a less active one. This makes the conformational impact of the difluoromethyl group a key consideration in the design of fluorinated drug candidates.

One of the most compelling reasons for the growing interest in the difluoromethyl group is its dual functionality as a lipophilic hydrogen bond donor. jst.go.jp The strong electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, enabling it to act as a hydrogen bond donor. jst.go.jpsemanticscholar.org This property is unique among fluorinated motifs and allows the CF2H group to mimic the hydrogen bonding capabilities of traditional polar groups like hydroxyl (-OH) and amine (-NH2) groups. nih.govbohrium.com

Simultaneously, the CF2H group is more lipophilic than these polar groups, a characteristic that can enhance membrane permeability and improve oral bioavailability. bohrium.comacs.org This combination of properties has led to the recognition of the difluoromethyl group as a valuable bioisostere for hydroxyl, thiol, and amine functionalities. nih.govnih.govprinceton.edu A bioisosteric replacement can maintain or improve biological activity while favorably modifying the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Research has quantified the hydrogen bond donating capacity and the effect on lipophilicity of the CF2H group.

| Property | Observation | Finding |

| Hydrogen Bond Acidity (A) | Determined using Abraham's solute ¹H NMR analysis, the hydrogen bond acidity parameters (A) for a series of difluoromethyl compounds were found to be in the range of 0.085–0.126. | The CF2H group acts as a hydrogen bond donor on a scale similar to thiophenol and aniline, but it is a weaker donor than a hydroxyl group. nih.govacs.org |

| Lipophilicity (ΔlogP) | The change in the octanol-water partition coefficient (logP) upon replacing a methyl group with a difluoromethyl group (ΔlogP = logP(XCF₂H) - logP(XCH₃)) was measured. | The experimental ΔlogP values spanned a range from -0.1 to +0.4, indicating that the CF2H group can either slightly decrease or moderately increase lipophilicity depending on the molecular context. nih.govacs.org |

Overview of 3-Amino-3-(difluoromethyl)piperidin-2-one within Fluorinated Piperidinone Chemistry

The compound this compound represents a convergence of the structural features discussed above. It is built upon the piperidin-2-one (a cyclic amide or lactam) scaffold, which is a common motif in biologically active molecules. The strategic placement of substituents at the C3 position creates a stereocenter with significant potential for influencing biological activity.

The key features of this molecule are:

The Piperidin-2-one Core: Provides a rigid, nitrogen-containing heterocyclic framework.

The 3-Amino Group: Introduces a basic center and a key functional handle for further synthetic elaboration or for direct interaction with biological targets.

The 3-Difluoromethyl Group: Installs the unique properties of the CF2H moiety directly at a stereocenter adjacent to the amino group. This is expected to modulate the basicity of the amine and impart the lipophilic hydrogen bond donor characteristics previously described.

The synthesis of such highly functionalized and stereochemically complex fluorinated piperidines is an active area of chemical research. researchgate.netnih.govresearchgate.net While detailed biological studies on this compound are not extensively reported in the public domain, its structure suggests it is a valuable building block for medicinal chemistry. It combines a proven heterocyclic scaffold with a quaternary center bearing both a versatile amino group and a bioisosteric difluoromethyl group, making it an intriguing candidate for incorporation into novel therapeutic agents.

| Property | Value |

| Chemical Formula | C₆H₁₀F₂N₂O |

| Molecular Weight | 164.15 g/mol |

| CAS Number | 70470-98-3 |

| IUPAC Name | This compound |

Properties

IUPAC Name |

3-amino-3-(difluoromethyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2N2O/c7-4(8)6(9)2-1-3-10-5(6)11/h4H,1-3,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATOCNXVWLJLIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)(C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341639 | |

| Record name | 2-Piperidinone, 3-amino-3-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70470-98-3 | |

| Record name | 2-Piperidinone, 3-amino-3-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of 3 Amino 3 Difluoromethyl Piperidin 2 One and Its Analogues

Influence of the Difluoromethyl Group on Biological Activity Profiles

The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. mdpi.com The difluoromethyl group (CHF2), in particular, offers a unique combination of properties. It can serve as a bioisostere for alcohol, thiol, or amine groups and can act as a hydrogen bond donor, potentially improving target affinity and specificity. nih.gov Furthermore, its inclusion can enhance lipophilicity and metabolic stability. nih.gov

While direct SAR data for the 3-difluoromethyl group on the piperidin-2-one core is limited in publicly available research, the principles can be inferred from related fluorinated groups. For instance, in the development of CGRP antagonists, N-trifluoroethylation of the piperidinone or azepanone ring was shown to significantly improve oral bioavailability. nih.govmdpi.com This highlights the general utility of small fluorinated alkyl groups in modulating pharmacokinetic profiles.

The trifluoromethyl (CF3) group, a close analogue, is known to be a strong electron-withdrawing substituent that can enhance binding affinity through improved hydrogen bonding and electrostatic interactions. mdpi.com It is also larger than a methyl group, which can increase both affinity and selectivity via enhanced hydrophobic interactions. mdpi.com The difluoromethyl group shares the electron-withdrawing nature of the CF3 group but retains a hydrogen atom, allowing it to act as a hydrogen-bond donor, a property the CF3 group lacks. nih.gov This dual character makes the CHF2 group a valuable substituent for fine-tuning interactions within a receptor's binding pocket.

Table 1: Comparison of Physicochemical Properties of Methyl, Difluoromethyl, and Trifluoromethyl Groups This table is generated based on established chemical principles and not from a single direct experimental comparison in the context of the title compound.

| Property | Methyl (-CH3) | Difluoromethyl (-CHF2) | Trifluoromethyl (-CF3) |

|---|---|---|---|

| Size (Van der Waals radius) | Larger than H | Intermediate | Larger than -CH3 |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Very strongly electron-withdrawing |

| Lipophilicity (Hansch π) | +0.5 | +0.5 (approx.) | +1.0 (approx.) |

| Hydrogen Bonding | None | H-bond donor | H-bond acceptor (weak) |

| Metabolic Stability | Susceptible to oxidation | More stable than -CH3 | Highly stable to oxidation |

Impact of the Amino Group's Nature and Substitution on Biological Response

The 3-amino group is a critical anchor point for substitutions that directly interact with the biological target. In the context of CGRP antagonists, this amine is typically acylated, forming an amide or part of a urea (B33335) structure that extends into the receptor binding site. The nature of this substituent has a profound impact on potency.

Initial SAR studies on related 3-amino-azepan-2-ones revealed that attaching a piperidine-1-carboxamide (B458993) moiety to the 3-amino group led to compounds with high CGRP receptor affinity. nih.gov Further modifications to this piperidine (B6355638) group, specifically at its 4-position, were explored to optimize activity. For example, substituting the 4-position of the piperidine with an azabenzimidazolone moiety resulted in stable derivatives with high potency. nih.gov

A recent study on 3-amino-piperidin-2-ones further elucidated these relationships. nih.gov A moderately potent lead structure featured a complex substituent on the 3-amino group. Subsequent modifications to this appended group led to significant improvements in CGRP receptor affinity, demonstrating that this position is highly sensitive to structural changes and crucial for tuning the biological response. nih.gov The cis-1,3-diamine configuration, as seen in mimetics like cis-3,5-diamino-piperidine (DAP), is recognized as a key pharmacophore for binding to RNA targets, underscoring the importance of the spatial arrangement of amino groups. nih.gov

Table 2: Influence of 3-Amino Group Substitution on CGRP Receptor Antagonist Potency (Data synthesized from related compound series)

| Compound Series | R-Group on 3-Amino Moiety | Biological Activity (IC50, nM) |

|---|---|---|

| 3-Amino-azepan-2-one | 4-(Phenylimidazolinone)piperidine-1-carboxamide | 0.14 |

| 3-Amino-azepan-2-one | 4-(Azabenzimidazolone)piperidine-1-carboxamide | 0.08 |

| 3-Amino-piperidin-2-one | Initial Lead Structure Moiety | Moderate Potency |

| 3-Amino-piperidin-2-one | Optimized Moiety | High Potency (e.g., Ki = 1.7 nM) medchemexpress.com |

Stereochemical Consequences on Biological Potency and Selectivity

Stereochemistry is paramount in determining the biological activity of 3-amino-3-(difluoromethyl)piperidin-2-one analogues. The spatial arrangement of substituents on the chiral centers of the piperidinone ring dictates the molecule's ability to adopt the correct conformation for optimal binding to its target.

In the development of CGRP antagonists based on a related azepanone (caprolactam) core, the specific stereochemistry of (3R, 6S) was found to be crucial for high potency. nih.gov Inversion of stereocenters in the newer 3-amino-piperidin-2-one series also led to surprising and significant improvements in CGRP receptor affinity. nih.gov This demonstrates that even subtle changes in the three-dimensional arrangement of atoms can have a dramatic effect on how the molecule interacts with the complex surface of a receptor.

The stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidin-2-one derivatives is an active area of research, often employing chiral auxiliaries to control the stereochemical outcome. researchgate.netznaturforsch.com The ability to generate specific diastereomers is essential for deconvoluting SAR and identifying the most active and selective isomer.

Table 3: Effect of Stereochemistry on Biological Activity (Data represents findings from analogous CGRP antagonist series)

| Compound Core | Stereochemistry | CGRP Binding Affinity (IC50, nM) |

|---|---|---|

| 6-Phenyl-azepan-2-one | (3R, 6S) | 0.14 |

| 6-Phenyl-azepan-2-one | (3S, 6S) | >1000 |

| 6-Phenyl-azepan-2-one | (3R, 6R) | 1.9 |

| 6-Phenyl-azepan-2-one | (3S, 6R) | >1000 |

Contribution of Piperidinone Ring Substituents to Activity Modulation

Substituents on the piperidinone ring, other than those at the C3 position, play a vital role in modulating the activity and properties of the molecule. These positions can be modified to influence potency, selectivity, and pharmacokinetic parameters like bioavailability.

For instance, in the azepanone series of CGRP antagonists, extensive SAR studies of an aryl moiety at the C-6 position revealed that a 2,3-difluorophenyl group significantly enhanced potency. nih.gov This effect is likely due to favorable electronic and steric interactions within the receptor. Similarly, in a related series of CGRP antagonists, a 2,3,6-trifluorophenyl substituent at the 5-position of the piperidine-2-one ring was shown to increase binding affinity compared to an unsubstituted phenyl ring. mdpi.com

The nitrogen atom of the piperidinone lactam (N-1) is another key position for modification. As mentioned previously, attaching a 2,2,2-trifluoroethyl group at this position in both azepanone and piperidinone-based antagonists resulted in markedly improved oral bioavailability. nih.govmdpi.com This modification likely enhances metabolic stability and/or membrane permeability.

Table 4: SAR of Piperidinone/Azepanone Ring Substituents on CGRP Antagonist Activity

| Position | Substituent | Observed Effect |

|---|---|---|

| N-1 | -H | Lower oral bioavailability |

| N-1 | -CH2CF3 | Improved oral bioavailability nih.govmdpi.com |

| C-6 (Azepanone) | -Phenyl | Potent |

| C-6 (Azepanone) | -2-Fluorophenyl | More potent |

| C-6 (Azepanone) | -2,3-Difluorophenyl | Most potent nih.gov |

Conformational Aspects and Their Correlation with SAR

The biological activity of piperidinone derivatives is intrinsically linked to the conformational preferences of the six-membered ring. The piperidinone ring typically adopts a chair or twist-boat conformation, and the orientation (axial vs. equatorial) of its substituents can profoundly affect receptor binding. nih.gov

For N-acylpiperidines, a pseudoallylic strain arising from the partial double-bond character of the lactam C-N bond can favor an axial orientation for a substituent at the adjacent C2 (or C6) position. nih.gov While the specific compound is a C3-substituted piperidin-2-one, similar conformational principles apply. The interplay between steric and electronic effects dictates the lowest energy conformation. For example, studies on fluorinated piperidines have shown that in the protonated form, a C-F bond may prefer an axial position due to favorable dipole-dipole interactions with an N-H+ bond. researchgate.net

The observed SAR for these compounds is a direct consequence of these conformational realities. A potent molecule is one that can present its key interacting groups (e.g., the difluoromethyl group, the amino-linked substituent, other ring substituents) to the receptor with the correct spatial geometry and with a minimal energetic penalty for adopting that "bioactive" conformation. unifi.it Therefore, the stereochemical and substituent effects described in previous sections are ultimately expressed through their influence on the molecule's conformational equilibrium and its ability to fit optimally into the receptor's binding site.

In Vitro Biological Evaluation and Mechanistic Elucidation

In Vitro Enzyme Inhibition Studies

A thorough search of scientific databases and literature reveals no published studies on the enzymatic inhibition properties of 3-amino-3-(difluoromethyl)piperidin-2-one. While the piperidone scaffold is present in various biologically active molecules, including some enzyme inhibitors, this specific compound has not been characterized in this regard. nih.govnih.gov

Identification and Characterization of Relevant Enzyme Targets (e.g., peptidases, hydrolases, kinases)

There is currently no information available in the scientific literature identifying or characterizing any specific enzyme targets for this compound. Research has not yet explored its potential interactions with common enzyme classes such as peptidases, hydrolases, or kinases.

Quantitative Assessment of Enzymatic Inhibition and Binding Modes

As no enzyme targets have been identified, there is a complete absence of data regarding the quantitative assessment of enzymatic inhibition (e.g., IC₅₀ or Kᵢ values) for this compound. Consequently, there are no studies on its potential binding modes with any enzyme.

Evaluation as Amino Acid Analogues in Enzyme Systems

The structural similarity of this compound to amino acids, particularly with the presence of an amino group at the alpha-position to the carbonyl group, suggests it could potentially act as an amino acid analogue or a peptidomimetic. nih.govhmdb.ca However, no studies have been published that evaluate its role or inhibitory activity as an amino acid analogue in any enzyme system.

Cellular Assays for Biological Responses

There is a notable absence of published research on the effects of this compound in cell-based assays. While related compounds containing the piperidine (B6355638) or piperidone moiety have been investigated for various cellular activities, this specific difluoromethylated derivative remains uncharacterized. nih.govnih.gov

Cell-Based Functional Assays for Receptor Antagonism or Agonism

No data is available from cell-based functional assays to determine if this compound acts as an antagonist or agonist at any receptor. Its receptor binding profile is currently unknown.

Assessment of Cellular Efficacy in Specific Biological Pathways (e.g., apoptosis, antiviral mechanisms)

The cellular efficacy of this compound in specific biological pathways has not been reported. While some piperidone derivatives have been shown to induce apoptosis in cancer cell lines and certain trifluoromethyl piperidine compounds have been explored for antiviral properties, no such investigations have been conducted for this compound. nih.govnih.govnih.gov Therefore, there is no evidence to suggest it has any activity in pathways such as apoptosis or antiviral mechanisms.

Molecular Mechanistic Investigations (In Vitro)

Ligand-Target Interaction Profiling

A thorough search of scientific databases and research publications has yielded no specific data on the ligand-target interaction profile of this compound. There are no publicly available studies that identify the specific biological macromolecules, such as enzymes or receptors, with which this compound may interact. Therefore, a data table detailing binding affinities, dissociation constants (Kd), or half-maximal inhibitory concentrations (IC50) against a panel of targets cannot be constructed at this time.

Determination of Inhibition Kinetics and Modes

Consistent with the lack of target identification, there is no information available regarding the inhibition kinetics of this compound. Studies required to determine the mode of action, such as whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor against a specific enzyme, have not been reported. As such, kinetic parameters like the Michaelis constant (Km) and the inhibitor constant (Ki) for this compound are unknown.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analysis of Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. This technique is widely used to understand the binding mode of small molecules to the active sites of proteins. For 3-amino-3-(difluoromethyl)piperidin-2-one, molecular docking can identify potential biological targets and elucidate the key intermolecular interactions driving its binding affinity.

Studies on similar piperidine-based compounds have shown that the substituent groups significantly influence binding. rsc.orgresearchgate.nettandfonline.com The difluoromethyl group on this compound is of particular interest as it can participate in hydrogen bonding and other non-covalent interactions. The amino group and the lactam moiety of the piperidin-2-one ring are also expected to form crucial hydrogen bonds and hydrophobic interactions within a protein's binding pocket. tandfonline.comresearchgate.net For instance, in a hypothetical docking study with a kinase, these groups could interact with key amino acid residues in the active site.

Table 1: Illustrative Predicted Binding Interactions of this compound with a Hypothetical Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 181 | Hydrogen Bond (with amino group) | 2.9 |

| GLU 121 | Hydrogen Bond (with lactam NH) | 3.1 |

| VAL 65 | Hydrophobic Interaction | 3.8 |

| LEU 168 | Hydrophobic Interaction | 4.1 |

| PHE 179 | Pi-Pi Stacking | 4.6 |

Note: This data is hypothetical and for illustrative purposes, based on common interactions observed in molecular docking studies of similar kinase inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations can be used to study the conformational flexibility of this compound and the stability of its interactions with a target protein. rsc.orgresearchgate.netnih.gov

These simulations can reveal that the piperidin-2-one ring can adopt several low-energy conformations. The difluoromethyl group may restrict this flexibility, which can be advantageous for binding by reducing the entropic penalty. When bound to a protein, MD simulations can show how the ligand and protein adapt to each other to form a stable complex, confirming the persistence of key interactions identified through docking. researchgate.netresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to determine the electronic structure and properties of molecules. For this compound, these calculations can provide insights into its molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges.

This information is vital for predicting the molecule's reactivity. For example, the distribution of electron density can indicate which parts of the molecule are prone to nucleophilic or electrophilic attack. The HOMO and LUMO energies are important for predicting its electron-donating and accepting capabilities, which can be relevant for understanding its metabolic fate. researchgate.net

Table 2: Illustrative Calculated Quantum Chemical Properties of this compound

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 0.5 eV |

| Dipole Moment | 4.1 D |

| Mulliken Charge on Amino Nitrogen | -0.5 |

| Mulliken Charge on Carbonyl Carbon | +0.6 |

Note: These values are hypothetical and for illustrative purposes. Actual values would depend on the specific computational methods and basis sets used.

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics utilizes computational methods to analyze large chemical datasets. For this compound, cheminformatics tools can be used to design novel analogs and for virtual screening to identify other molecules with similar properties.

By analyzing the structure-activity relationships of related compounds, pharmacophore models can be developed. These models define the essential 3D arrangement of functional groups necessary for biological activity and can be used to search large databases for new potential drug candidates. Similarity searching, based on molecular fingerprints, is another technique to find structurally similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.netresearchgate.netmdpi.com For analogs of this compound, a QSAR model could be developed by calculating various molecular descriptors (e.g., physicochemical, electronic, and topological properties).

These descriptors would then be correlated with experimentally determined biological activities using statistical methods. A predictive QSAR model can provide insights into which structural features are critical for activity and can guide the rational design of more potent molecules, prioritizing the synthesis of the most promising candidates. researchgate.net

Future Research Directions and Translational Opportunities

Innovation in Green and Sustainable Synthetic Methodologies

The future synthesis of 3-amino-3-(difluoromethyl)piperidin-2-one and its analogs should prioritize the development of environmentally benign and efficient methods. Traditional fluorination techniques often rely on hazardous reagents and produce significant chemical waste. Green chemistry approaches aim to mitigate these issues through the use of safer reagents, renewable feedstocks, and energy-efficient processes.

One promising avenue is the use of fluoroform (CHF3) as a difluoromethylating agent. rsc.org Fluoroform is an inexpensive and non-toxic gas, making it an attractive alternative to conventional reagents. Continuous flow technology can be employed to safely handle this gaseous reagent and enable scalable synthesis. rsc.org Another sustainable approach involves enzymatic or chemo-enzymatic methods. For instance, the use of transaminases for the stereoselective amination of a suitable piperidinone precursor could offer a green and efficient route to chiral this compound. google.com

Photocatalysis and electrochemistry also present opportunities for sustainable fluorination and functionalization of the piperidine (B6355638) ring. nih.gov These methods often proceed under mild conditions and can offer unique reactivity and selectivity. The development of robust catalytic systems for the direct C-H functionalization of the piperidinone backbone would represent a significant advancement in the synthesis of this class of compounds.

Table 1: Comparison of Synthetic Methodologies for Fluorinated Piperidinones

| Methodology | Advantages | Challenges | Key References |

|---|---|---|---|

| Traditional Fluorination | Established protocols | Hazardous reagents, harsh conditions, waste generation | |

| Fluoroform-based Difluoromethylation | Inexpensive, non-toxic reagent, atom-economical | Gaseous reagent handling, requires specialized equipment | rsc.org |

| Biocatalysis (e.g., Transaminases) | High stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability, substrate scope limitations | google.com |

| Photocatalysis/Electrochemistry | Mild conditions, unique reactivity, potential for novel transformations | Catalyst cost and stability, scalability can be challenging | nih.gov |

Discovery of Novel Biological Targets for Fluorinated Piperidinones

While the biological activity of this compound itself is not extensively documented, the broader class of fluorinated piperidines and piperidinones has shown activity against a range of biological targets. researchgate.netnih.gov Future research should focus on systematically screening this compound and its derivatives against diverse target classes to uncover novel therapeutic applications.

The introduction of fluorine can significantly alter the physicochemical properties of a molecule, including its pKa and lipophilicity, which in turn can influence its interaction with biological targets. researchgate.netresearchgate.net For example, fluorinated piperidine derivatives have been investigated as inhibitors of the MDM2-p53 interaction, a key pathway in cancer. nih.gov The unique stereoelectronic properties of the difluoromethyl group in this compound could lead to novel interactions with protein targets that are not observed with non-fluorinated or monofluorinated analogs.

Phenotypic screening of this compound in various disease models (e.g., cancer cell lines, infectious disease models) could reveal unexpected biological activities. mdpi.com Subsequent target deconvolution studies would then be necessary to identify the specific molecular targets responsible for the observed effects. Given the prevalence of the piperidine scaffold in central nervous system (CNS) active drugs, exploring the potential of this compound to modulate CNS targets is also a worthwhile endeavor.

Application of Advanced Machine Learning in Molecular Design

The vast chemical space surrounding the this compound scaffold can be efficiently explored using advanced machine learning (ML) and artificial intelligence (AI) techniques. nih.govscholar9.comepfl.ch Generative ML models can be trained on existing libraries of bioactive molecules to design novel derivatives with improved pharmacological properties. arxiv.org These models can learn the complex relationships between chemical structure and biological activity, enabling the de novo design of compounds with desired target profiles. nih.govscholar9.com

Predictive ML models can be developed to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early-stage filtering of candidates with unfavorable profiles. schrodinger.com This in silico screening can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising compounds.

Furthermore, ML can be integrated with molecular dynamics simulations to gain a deeper understanding of how this compound and its analogs bind to their biological targets. schrodinger.com This information can guide the rational design of next-generation compounds with enhanced potency and selectivity.

Table 2: Applications of Machine Learning in the Design of Fluorinated Piperidinones

| ML Application | Description | Potential Impact | Key References |

|---|---|---|---|

| Generative Models | Design of novel molecular structures with desired properties. | Accelerated discovery of new chemical entities with improved activity and safety profiles. | nih.govscholar9.comepfl.charxiv.org |

| Predictive ADMET Modeling | In silico prediction of pharmacokinetic and toxicological properties. | Early identification and elimination of compounds with poor drug-like properties, reducing late-stage attrition. | schrodinger.com |

| Binding Pose and Affinity Prediction | Simulation and prediction of ligand-protein interactions. | Rational design of more potent and selective inhibitors. | schrodinger.com |

Integration with Combinatorial Chemistry and High-Throughput Screening Platforms

To fully explore the therapeutic potential of the this compound scaffold, its synthesis should be integrated with combinatorial chemistry and high-throughput screening (HTS) platforms. iipseries.org Combinatorial chemistry allows for the rapid generation of large libraries of structurally related compounds by systematically varying the substituents on the core scaffold. iipseries.org

For example, the amino group at the 3-position and the nitrogen atom of the piperidinone ring can be readily functionalized to create a diverse library of derivatives. Solid-phase synthesis techniques can be employed to facilitate the purification of these libraries.

These compound libraries can then be subjected to HTS to rapidly assess their activity against a wide range of biological targets. nuvisan.comrsc.org Miniaturized and automated HTS assays can screen thousands of compounds in a short period, enabling the efficient identification of "hit" compounds with promising biological activity. rsc.org The hits identified from HTS can then be further optimized through iterative rounds of medicinal chemistry, guided by the principles of structure-activity relationship (SAR) and computational modeling.

The integration of these technologies will create a powerful engine for the discovery of novel therapeutics based on the this compound scaffold, accelerating the translation of basic research findings into clinical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-amino-3-(difluoromethyl)piperidin-2-one, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, using fluorinated precursors. For example, introducing the difluoromethyl group may require fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Catalysts such as palladium (for cross-coupling) or acid/base conditions (for cyclization) are critical. Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients (0°C to reflux), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization is essential to isolate the piperidinone core .

Q. How can structural characterization of this compound be performed to confirm its conformation?

- Methodology : Use a combination of X-ray crystallography (for absolute configuration), NMR (¹⁹F NMR to resolve fluorinated groups; ¹H/¹³C for backbone assignment), and mass spectrometry (HRMS for molecular weight validation). For example, X-ray data (e.g., monoclinic crystal system, space group P2₁) can confirm bond angles and torsional strain in the piperidinone ring .

Q. What role does the difluoromethyl group play in the compound’s physicochemical properties?

- Methodology : The difluoromethyl group enhances metabolic stability and lipophilicity due to fluorine’s high electronegativity and low polarizability. Assess via logP measurements (shake-flask or HPLC) and pKa titrations (to evaluate basicity modulation of the amine group). Fluorine’s inductive effects reduce amine basicity, impacting solubility and protein binding .

Advanced Research Questions

Q. How can researchers address contradictory data in solubility assays for this compound?

- Methodology : Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and powder X-ray diffraction (PXRD) to confirm crystallinity. Solubility should be tested in buffered solutions (pH 1–7.4) with HPLC-UV quantification . Cross-validate with computational models (e.g., COSMO-RS) to predict solubility profiles .

Q. What advanced strategies can improve the metabolic stability of this compound in in vitro assays?

- Methodology : Conduct hepatic microsomal stability assays (human/rat) with LC-MS/MS quantification. Modify vulnerable sites (e.g., N-methylation of the amine or steric shielding of the difluoromethyl group). Isotopic labeling (²H or ¹⁸O) can track metabolic pathways. Compare half-life (t₁/₂) and intrinsic clearance (CLint) across derivatives .

Q. How does conformational flexibility of the piperidinone ring influence target binding, and how can this be studied?

- Methodology : Use molecular dynamics simulations (AMBER or GROMACS) to model ring puckering and ligand-protein interactions. Validate with NOESY NMR to detect through-space correlations or cryo-EM for protein-ligand complexes. Synthesize constrained analogs (e.g., spirocyclic derivatives) to probe flexibility-activity relationships .

Q. What computational methods are suitable for predicting the stereoelectronic effects of the difluoromethyl group?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.